2-amino-N-phenylethanesulfonamide
Overview
Description
2-Amino-N-phenylethanesulfonamide is an organic compound with the molecular formula C(_8)H(_12)N(_2)O(_2)S It is characterized by the presence of an amino group, a phenyl group, and a sulfonamide group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-phenylethanesulfonamide typically involves the reaction of phenylamine (aniline) with ethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
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Step 1: Formation of Ethanamide Intermediate
- Aniline reacts with ethanesulfonyl chloride to form N-phenylethanesulfonamide.
- Reaction conditions: Room temperature, aqueous medium, and a base (e.g., NaOH).
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Step 2: Amination
- The N-phenylethanesulfonamide intermediate is then treated with ammonia or an amine source to introduce the amino group, yielding this compound.
- Reaction conditions: Elevated temperature, typically around 50-70°C, in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: To ensure consistent product quality and yield.
Purification Steps: Including recrystallization and filtration to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-phenylethanesulfonamide undergoes various chemical reactions, including:
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Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
- Common reagents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
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Reduction: The sulfonamide group can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
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Substitution: The amino group can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-N-phenylethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-N-phenylethanesulfonamide exerts its effects is primarily through its interaction with biological molecules:
Molecular Targets: Enzymes and proteins that have active sites compatible with the sulfonamide group.
Pathways Involved: Inhibition of enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
2-Amino-N-phenylethanesulfonamide can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with a similar structure but lacking the ethane backbone.
N-Phenylethanesulfonamide: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Aminoethanesulfonamide: Lacks the phenyl group, affecting its biological activity and solubility.
Uniqueness:
- The combination of the amino, phenyl, and sulfonamide groups in this compound provides a unique set of chemical properties, making it versatile for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
2-amino-N-phenylethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-7-13(11,12)10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJWROHRKLMFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588426 | |
Record name | 2-Amino-N-phenylethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25840-61-3 | |
Record name | 2-Amino-N-phenylethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-phenylethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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